2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde

Description

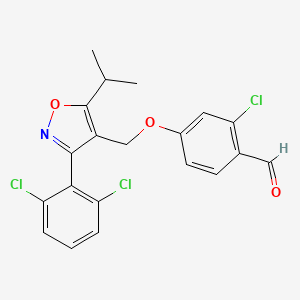

This compound is a benzaldehyde derivative featuring:

- A chloro substituent at position 2 of the benzaldehyde ring.

- A methoxy group at position 4, connected to a substituted isoxazole moiety.

- The isoxazole ring includes a 2,6-dichlorophenyl group at position 3 and a 5-isopropyl group .

It is listed as a discontinued product by CymitQuimica, likely due to challenges in synthesis or stability . Its methanol precursor, [3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol (CAS 278597-30-1), is a key intermediate, synthesized via oxidation to yield the aldehyde .

Properties

IUPAC Name |

2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3NO3/c1-11(2)20-14(10-26-13-7-6-12(9-25)17(23)8-13)19(24-27-20)18-15(21)4-3-5-16(18)22/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOTZYGKYWARCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441274 | |

| Record name | 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278597-32-3 | |

| Record name | 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzaldehyde core substituted with a chloro group and a methoxy-linked isoxazole moiety. The presence of the 2,6-dichlorophenyl and isopropyl groups enhances its lipophilicity, which may influence its biological interactions.

Preliminary studies suggest that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to interfere with microtubule dynamics, which is crucial for cell division and proliferation. This mechanism is particularly relevant in the context of anticancer activity .

- Antioxidant Activity : Certain benzaldehyde derivatives possess antioxidant properties that can mitigate oxidative stress in cells, potentially leading to protective effects against cellular damage.

Anticancer Activity

Several studies have investigated the anticancer potential of structurally related compounds. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The IC50 values for these compounds often range from low nanomolar to micromolar concentrations .

Antimicrobial Activity

Research indicates that certain derivatives exhibit antimicrobial properties against a spectrum of pathogens. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Halogen Substitution : The introduction of halogen atoms (e.g., chlorine) at specific positions on the aromatic ring has been correlated with enhanced biological activity.

- Alkyl Chain Modifications : Variations in the length and branching of alkyl chains attached to the isoxazole ring can significantly influence potency and selectivity against target cells.

Case Study 1: Anticancer Efficacy

A study investigating a series of methoxybenzoyl-thiazole derivatives found that modifications leading to increased lipophilicity resulted in improved anticancer activity. The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of benzaldehyde derivatives, revealing that modifications to the methoxy group significantly impacted antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H18ClN3O3 |

| Molecular Weight | 353.81 g/mol |

| Solubility | Soluble in dimethylformamide |

| Anticancer Activity | IC50 range: low nM to µM |

| Antimicrobial Activity | Effective against various pathogens |

Comparison with Similar Compounds

GW4064 (3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methoxy]phenyl]ethenyl]benzoic Acid)

- Structural Differences :

- Functional Impact: The carboxylic acid group enhances polarity and receptor binding, making GW4064 a potent FXR agonist (EC₅₀ = 70 nM) .

- Synthesis : Involves coupling the isoxazole-methoxybenzaldehyde intermediate with a styryl-benzoic acid derivative, a step absent in the target compound’s synthesis .

PX20606 (4-[2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic Acid)

- Structural Differences :

- Functional Impact :

Compound 25 (2-(4-((2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzyl)amino)phenyl)acetic Acid)

3-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic Acid (CAS 278779-30-9)

- Structural Differences :

- Shares the styryl-benzoic acid backbone of GW4064 but lacks the ethenyl bridge’s stereochemical specificity.

- Functional Impact :

Comparative Data Table

Key Research Findings

- Role of the Isoxazole Moiety : The 3-(2,6-dichlorophenyl)-5-isopropylisoxazole group is critical for FXR binding across derivatives, with halogenation enhancing receptor affinity .

- Impact of Substituents :

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is reactive, making it a versatile intermediate for synthesizing probes (e.g., fluorescent derivatives in ) .

- Linker Modifications : Styryl or cyclopropane bridges improve metabolic stability and potency compared to direct aryl linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.